molecular formula C8H10INO B2500707 2-Ethoxy-5-iodoaniline CAS No. 1310262-11-3

2-Ethoxy-5-iodoaniline

Cat. No.: B2500707
CAS No.: 1310262-11-3
M. Wt: 263.078
InChI Key: JYBGWCLQQSTJCS-UHFFFAOYSA-N
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Description

2-Ethoxy-5-iodoaniline is a useful research compound. Its molecular formula is C8H10INO and its molecular weight is 263.078. The purity is usually 95%.
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Scientific Research Applications

Antiviral and Antitumor Agents

  • Antiviral Activity : Iodoaniline derivatives have shown potent antiviral activity against herpes simplex virus types 1 and 2. For instance, nucleoside analogs like BIOLF-62 exhibit significant effectiveness at concentrations far below cytotoxic levels, suggesting a potential pathway for developing antiviral agents using structurally similar compounds like 2-Ethoxy-5-iodoaniline (Smith et al., 1982).
  • Antitumor Applications : The synthesis techniques involving iodoaniline compounds, such as those in the preparation of quinol pharmacophores, have been found to selectively inhibit cancer cell lines, including colon and renal origins. This indicates that this compound could be instrumental in synthesizing compounds with antitumor properties (McCarroll et al., 2007).

Organic Synthesis and Medicinal Chemistry

  • Organic Synthesis : The versatility of iodoaniline derivatives in organic synthesis, especially in nucleophilic substitution and coupling reactions, highlights the potential of this compound as a precursor or intermediate in synthesizing complex organic molecules (Okuro & Alper, 2012).
  • Medicinal Chemistry : The structural modification of iodoanilines, like in the synthesis of 5-iodo-1,2,3,4-tetrahydropyridines, has demonstrated applications in developing novel therapeutic agents. Such methodologies could be applicable to this compound for creating biologically active molecules (Man et al., 2016).

Chemical Methodologies and Drug Design

  • Chemical Methodologies : Techniques involving the electrophilic iodocyclization of ethoxyalkyne diols to synthesize iodocoumarins and iodobutenolides demonstrate the reactivity of iodine and ethoxy groups in cyclization reactions, which could be pertinent to the chemistry of this compound (Reddy et al., 2013).
  • Drug Design : The role of iodoaniline derivatives in the design of kinase inhibitors and other biologically active compounds underscores the importance of such structures in medicinal chemistry. This compound could serve a similar role in the synthesis of novel therapeutic agents (Johnson et al., 2022).

Safety and Hazards

The safety data sheet for 2-Iodoaniline, a compound structurally similar to 2-Ethoxy-5-iodoaniline, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Future research could focus on the synthesis of 2-Ethoxy-5-iodoaniline and its potential applications. The development of novel synthetic routes and the exploration of its reactivity could be areas of interest .

Properties

IUPAC Name

2-ethoxy-5-iodoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10INO/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBGWCLQQSTJCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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